molecular formula C13H18O3 B13221633 5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol

5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol

Katalognummer: B13221633
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: UZKUKWISXGTDEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol is an organic compound with a complex structure that includes a benzodioxin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate phenolic precursors with suitable alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,8-Dimethyl-1,4-benzodioxin-2-ol: A similar compound with slight structural differences.

    2-(propan-2-yl)-1,4-benzodioxin-2-ol: Another related compound with variations in the substituent groups.

Uniqueness

5,8-Dimethyl-2-(propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

5,8-dimethyl-3-propan-2-yl-2H-1,4-benzodioxin-3-ol

InChI

InChI=1S/C13H18O3/c1-8(2)13(14)7-15-11-9(3)5-6-10(4)12(11)16-13/h5-6,8,14H,7H2,1-4H3

InChI-Schlüssel

UZKUKWISXGTDEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(C=C1)C)OC(CO2)(C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.